molecular formula C10H12BrNS B2594945 3-[(4-Bromophenyl)sulfanyl]pyrrolidine CAS No. 1250919-95-9

3-[(4-Bromophenyl)sulfanyl]pyrrolidine

Cat. No. B2594945
CAS RN: 1250919-95-9
M. Wt: 258.18
InChI Key: UPSQZZUZDOKRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(4-Bromophenyl)sulfanyl]pyrrolidine” is a chemical compound with the CAS Number: 1250919-95-9 . It has a molecular weight of 258.18 . The IUPAC name for this compound is 3-[(4-bromophenyl)sulfanyl]pyrrolidine .


Molecular Structure Analysis

The InChI code for “3-[(4-Bromophenyl)sulfanyl]pyrrolidine” is 1S/C10H12BrNS/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-[(4-Bromophenyl)sulfanyl]pyrrolidine” is a liquid at room temperature .

Scientific Research Applications

Heterocycle Synthesis

3-[(4-Bromophenyl)sulfanyl]pyrrolidine plays a pivotal role in heterocycle synthesis. Miyata et al. (2000) demonstrated its application in the synthesis of trisubstituted pyrrolidine through sulfanyl radical addition–cyclization–elimination reactions, notably in the asymmetric synthesis of (−)-kainic acid (Miyata, Ozawa, Ninomiya, & Naito, 2000).

Synthesis of Pyrrolidine Derivatives

The synthesis of various pyrrolidine derivatives using 3-[(4-Bromophenyl)sulfanyl]pyrrolidine as a starting point has been explored. This includes studies by Kobayashi et al. (2009), who synthesized 3-Arylthieno[2,3-b]pyridines via iodine-mediated cyclization (Kobayashi, Nakamura, Shiroyama, Fukamachi, & Konishi, 2009).

Photodynamic Therapy Applications

Sulfanyl porphyrazines derived from 3-[(4-Bromophenyl)sulfanyl]pyrrolidine have been investigated for their application in photodynamic therapy. Piskorz et al. (2017) studied the photodynamic activities of these compounds, revealing their potential as sensitizers for cancer treatment (Piskorz, Lijewski, Gierszewski, Gorniak, Sobotta, Wicher, Tykarska, Düzgüneş, Konopka, Sikorski, Gdaniec, Mielcarek, & Goslinski, 2017).

Development of Antibacterial Agents

3-[(4-Bromophenyl)sulfanyl]pyrrolidine is also used in the development of novel antibacterial agents. Research by Bogdanowicz et al. (2013) on 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from 3-[(4-Bromophenyl)sulfanyl]pyrrolidine, indicated their potential as antimicrobial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).

Optical and Electronic Applications

This compound has been instrumental in synthesizing materials with specific optical and electronic properties. For instance, the study by Zhang and Tieke (2008) on polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, derived from 3-[(4-Bromophenyl)sulfanyl]pyrrolidine, highlights its use in creating highly luminescent polymers (Zhang & Tieke, 2008).

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating it can cause severe skin burns and eye damage (H314) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-(4-bromophenyl)sulfanylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNS/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSQZZUZDOKRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1250919-95-9
Record name 3-[(4-bromophenyl)sulfanyl]pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.